Metabolic Exposure Abundance: M2 Accounts for 2.7-Fold Greater Systemic Exposure Than M3
In the definitive human disposition study of Semagacestat, metabolite M2 (this compound) accounted for approximately 27% of total radioactivity exposure (AUC₀₋₂₄), substantially exceeding metabolite M3 at approximately 10% [1]. This 2.7-fold differential in systemic exposure establishes M2 as the predominant circulating metabolite species, not M3.
| Evidence Dimension | Relative systemic exposure (AUC₀₋₂₄ as % of total radioactivity) |
|---|---|
| Target Compound Data | M2: ~27% of total radioactivity AUC₀₋₂₄ |
| Comparator Or Baseline | M3 (LSN2559313): ~10% of total radioactivity AUC₀₋₂₄ |
| Quantified Difference | 2.7-fold higher exposure for M2 vs M3; M2 constitutes 27% vs M3 10% |
| Conditions | Single 140-mg oral dose of [¹⁴C]semagacestat to 6 healthy male subjects; plasma radiochromatogram AUC₀₋₂₄ |
Why This Matters
For bioanalytical method development or metabolite monitoring studies, M2 is the analytically dominant circulating metabolite and must be prioritized over M3 for quantitative LC-MS/MS assay validation.
- [1] Yi P, Hadden C, Kulanthaivel P, Calvert N, Annes W, Brown T, Barbuch R, Chaudhary A, Ayan-Oshodi M, Ring B. Disposition and metabolism of semagacestat, a γ-secretase inhibitor, in humans. Drug Metab Dispos. 2010 Apr;38(4):554-65. doi: 10.1124/dmd.109.030841. PMID: 20075192. View Source
